![molecular formula C17H11N3O2S B2952695 N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide CAS No. 941957-46-6](/img/structure/B2952695.png)
N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide, also known as BTZ043, is a compound that has recently gained attention in the scientific community due to its potential as a new tuberculosis drug.
科学的研究の応用
Anti-inflammatory and Antioxidant Applications
Benzofused thiazole derivatives, including those related to the chemical structure , have shown promising anti-inflammatory and antioxidant activities. These compounds have been synthesized and evaluated for their potential to act as therapeutic agents, with some derivatives showing distinct anti-inflammatory activity comparable to standard references. The antioxidant activity of these compounds has been demonstrated against multiple reactive species, highlighting their therapeutic potential in managing conditions related to oxidative stress and inflammation (Raut et al., 2020).
Anticancer Potential
The benzothiazole nucleus is considered a key moiety in several biologically active compounds, with a broad spectrum of activities including anticancer effects. Derivatives of benzothiazole have been identified as potential chemotherapeutic agents due to their antimicrobial, analgesic, anti-inflammatory, and notably, antitumor activities. Structural modifications of benzothiazole derivatives have been explored to enhance their anticancer efficacy, making them promising candidates for drug development in oncology (Kamal et al., 2015).
Neurological Disorders Treatment
1,2-Benzisoxazole derivatives, sharing a part of the chemical structure with "N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide," have been utilized in the development of medications for neurological disorders. These compounds form the basis of several clinically approved drugs for treating epilepsy and psychiatric conditions, demonstrating the potential of related structures in CNS therapeutics (Uto, 2015).
作用機序
Target of Action
The compound, also known as N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide, has been found to have potent activity against Mycobacterium tuberculosis . The primary target of this compound is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function and thereby disrupting the synthesis of arabinogalactan . This disruption leads to a weakened cell wall, making the bacteria more susceptible to the immune response and other anti-tubercular drugs .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway, which is crucial for the survival and virulence of Mycobacterium tuberculosis . By inhibiting DprE1, the compound prevents the formation of arabinogalactan, leading to a compromised cell wall and eventual death of the bacteria .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By targeting DprE1 and disrupting the arabinogalactan biosynthesis pathway, the compound weakens the bacterial cell wall, making the bacteria more susceptible to immune responses and other drugs .
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2S/c21-16(14-8-9-18-22-14)19-12-5-3-4-11(10-12)17-20-13-6-1-2-7-15(13)23-17/h1-10H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAWHTVMNJZHHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。